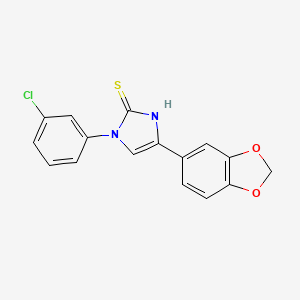
4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a useful research compound. Its molecular formula is C16H11ClN2O2S and its molecular weight is 330.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2H-1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Composition
The molecular structure of the compound includes a benzodioxole moiety and a chlorophenyl group, contributing to its unique chemical properties. The following table summarizes key chemical identifiers:
| Property | Details |
|---|---|
| Molecular Formula | C16H14ClN3O2S |
| Molecular Weight | 335.81 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available in current databases |
Research indicates that this compound may interact with various biological targets, including:
- Enzymes: It may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptors: The compound could bind to receptors that regulate cell growth, influencing cellular signaling pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance:
- A study on pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
- Compounds with the benzodioxole structure have shown promising results in inhibiting tumor growth in vitro, with IC50 values indicating effective doses for cancer treatment .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by its ability to modulate inflammatory mediators. Similar compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB and MAPK signaling .
In Vitro Studies
In vitro studies have assessed the compound’s efficacy against various cancer cell lines. For example:
- Cell Lines Tested:
- HepG2 (liver cancer)
- HCT116 (colorectal cancer)
- MDA-MB 231 (breast cancer)
Results indicated that the compound exhibited selective cytotoxicity, with some derivatives achieving sub-micromolar IC50 values against specific cancer types .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzodioxole or chlorophenyl groups significantly affect biological activity. For instance:
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-11-2-1-3-12(7-11)19-8-13(18-16(19)22)10-4-5-14-15(6-10)21-9-20-14/h1-8H,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENIXJCNRTZVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN(C(=S)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














